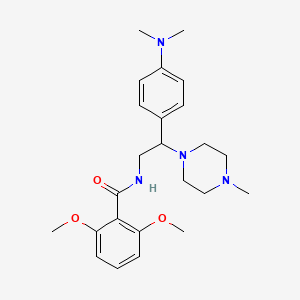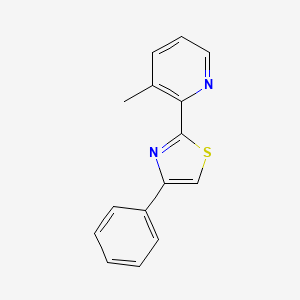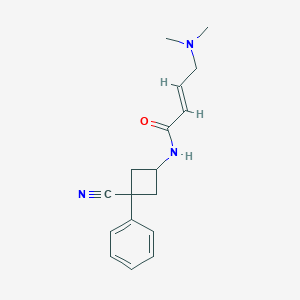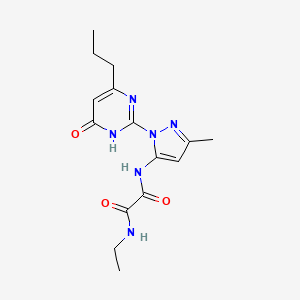
(1Z,2E)-1,2-bis(3-allyl-4-phenylthiazol-2(3H)-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1Z,2E)-1,2-bis(3-allyl-4-phenylthiazol-2(3H)-ylidene)hydrazine is a useful research compound. Its molecular formula is C24H22N4S2 and its molecular weight is 430.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Compounds related to (1Z,2E)-1,2-bis(3-allyl-4-phenylthiazol-2(3H)-ylidene)hydrazine have shown significant antimicrobial activities. For instance, Al-Mousawi et al. (2016) demonstrated that 2-(4-phenylthiazol-2(3H)-ylidene)-malononitrile and its derivatives exhibit antimicrobial properties with minimum inhibitory concentrations (MIC) ranging from 5–750 µg/mL, indicating a correlation between hydrophobicity and antimicrobial activity (Al-Mousawi, Moustafa, & Al-Saleh, 2016).
Synthesis and Characterization
Güzel et al. (2015) synthesized bisdinitriles with structural similarities to this compound. They studied monomeric, dimeric, and polymeric metallophthalocyanines derived from these compounds, highlighting the importance of the functional units for solubility in polar organic solvents (Güzel, Güney, & Kandaz, 2015).
Potential in Energetic Materials Synthesis
Badgujar et al. (2009) investigated 1,2-Bis(2,4,6-trinitrophenyl) hydrazine, which is a precursor in the synthesis of high-performance energetic materials. This compound, related to this compound, has been characterized for its energetic properties, offering insights into its potential use in advanced material synthesis (Badgujar, Talawar, Harlapur, Asthana, & Mahulikar, 2009).
Antioxidant and Anticancer Properties
Research by Tayade et al. (2022) on hydrazine derivatives, which are structurally related to this compound, revealed notable antioxidant and anticancer properties. They synthesized a Schiff base and evaluated its antioxidant activity, demonstrating promising results in ABTS and DPPH assays (Tayade, Yeom, Sahoo, Puschmann, Nimse, & Kuwar, 2022).
Properties
IUPAC Name |
(E)-4-phenyl-N-[(Z)-(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4S2/c1-3-15-27-21(19-11-7-5-8-12-19)17-29-23(27)25-26-24-28(16-4-2)22(18-30-24)20-13-9-6-10-14-20/h3-14,17-18H,1-2,15-16H2/b25-23-,26-24+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOKARJYSPXDOU-MJPLYFDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NN=C2N(C(=CS2)C3=CC=CC=C3)CC=C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=CS/C1=N/N=C\2/N(C(=CS2)C3=CC=CC=C3)CC=C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-4-[[[2-(3-methylphenoxy)acetyl]amino]methyl]piperidine-1-carboxamide](/img/structure/B2414300.png)


![2-[(difluoromethyl)sulfanyl]-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414307.png)

![6-chloro-N'-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide](/img/structure/B2414310.png)
![2,3,4,4a,5,6,7,7a-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2414312.png)

![3-(4-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2414314.png)


![N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2414318.png)
